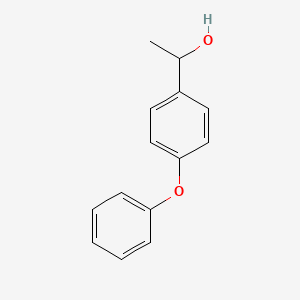
1-(4-Phenoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenoxyphenyl)ethanol is an organic compound characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-phenoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, in an appropriate solvent like ethanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 4-phenoxyacetophenone. This method employs a catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-phenoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate.
Reduction: Further reduction of this compound can yield 4-phenoxyphenylmethanol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 4-Phenoxybenzaldehyde.
Reduction: 4-Phenoxyphenylmethanol.
Substitution: 1-(4-Phenoxyphenyl)ethyl chloride.
Scientific Research Applications
1-(4-Phenoxyphenyl)ethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Phenoxyphenyl)ethanol involves its interaction with specific molecular targets. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Phenoxyethanol: Similar in structure but lacks the additional phenyl ring.
4-Phenoxybenzyl alcohol: Similar but with a different position of the hydroxyl group.
Uniqueness: 1-(4-Phenoxyphenyl)ethanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a phenoxy group and a phenyl ring connected to an ethanol moiety makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
1-(4-phenoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIFMENZOKGFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345871 |
Source


|
| Record name | 1-(4-Phenoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4974-85-0 |
Source


|
| Record name | 1-(4-Phenoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,3-benzodioxol-5-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2984417.png)
![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2984418.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2984419.png)
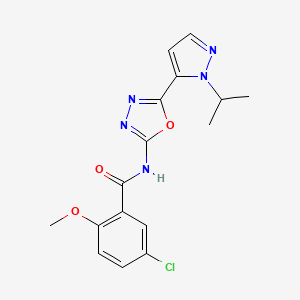
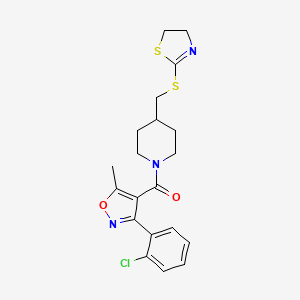
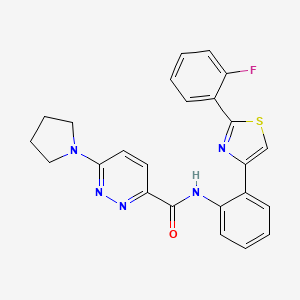
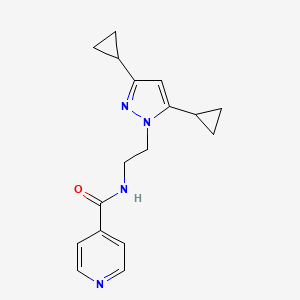

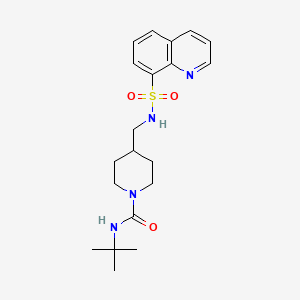
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2984428.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine](/img/structure/B2984429.png)
![(2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2984431.png)
![Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate](/img/structure/B2984437.png)
![2-[2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2984438.png)
